N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide
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Overview
Description
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by the presence of both nitro and methoxy functional groups attached to an aromatic ring, as well as a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide typically involves the reaction of 2-methoxy-4-nitroaniline with 5-nitrofuran-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions often include an inert atmosphere and a solvent like dichloromethane to ensure the purity and yield of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The furan ring can be oxidized to form furanones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as thiols or amines, often in the presence of a base like sodium hydride.
Oxidation: Potassium permanganate, often in an aqueous or organic solvent.
Major Products Formed
Reduction: Formation of N-(2-methoxy-4-aminophenyl)-5-aminofuran-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of furanone derivatives.
Scientific Research Applications
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an inhibitor of enzymes like monoamine oxidases (MAO), which are targets in the treatment of neurological disorders.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies involving the modulation of inflammatory responses and the inhibition of specific cellular pathways.
Mechanism of Action
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. For instance, as an MAO inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters and thereby exerting its therapeutic effects . The compound may also modulate inflammatory pathways by inhibiting key enzymes and signaling molecules involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)propanamide
- 2-methoxy-4-nitrophenyl isothiocyanate
- 2-methoxy-4-nitrophenyl isocyanate
Uniqueness
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide is unique due to the presence of both a nitrofuran and a nitroaniline moiety, which confer distinct chemical reactivity and biological activity. This dual functionality is not commonly found in similar compounds, making it a valuable molecule for diverse applications in research and industry .
Properties
IUPAC Name |
N-(2-methoxy-4-nitrophenyl)-5-nitrofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O7/c1-21-10-6-7(14(17)18)2-3-8(10)13-12(16)9-4-5-11(22-9)15(19)20/h2-6H,1H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMVTWYMAYFEAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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